![molecular formula C16H26N4O B2490887 (4-cyclobutyl-1,4-diazepan-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone CAS No. 2319803-67-1](/img/structure/B2490887.png)
(4-cyclobutyl-1,4-diazepan-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
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Overview
Description
The synthesis and analysis of pyrazole and diazepane derivatives have attracted significant attention due to their potential biological activities and applications in various fields of chemistry. Pyrazole derivatives, in particular, are noted for their diverse pharmacological properties, making the study of their synthesis, structure, and properties highly relevant.
Synthesis Analysis
Pyrazole derivatives have been synthesized using various methods, including 1,3-dipolar cycloaddition reactions and the use of Bredereck’s reagent for selective formation of chalcones. For example, Malathi and Chary (2019) developed a simple and efficient method to synthesize benzopyrrolo diazepin derivatives using Pyrrole-2-carboxaldehyde and 1-(chloromethyl)-2-nitrobenzene as starting materials, with Bredereck’s reagent facilitating selective chalcone formation (Malathi & Chary, 2019).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be characterized using techniques such as X-ray diffraction, NMR, MS, and IR spectra. Cao et al. (2010) synthesized and characterized a pyrazol-triazol methanone derivative, determining its structure through X-ray diffraction to elucidate the crystallographic parameters (Cao et al., 2010).
Chemical Reactions and Properties
Pyrazole derivatives can undergo various chemical reactions, including condensation, cycloaddition, and rearrangement, leading to the formation of complex structures with diverse chemical properties. Bawa et al. (2010) synthesized a pyrazolo cinnolinyl methanone through the condensation of cinnolinone with isonicotinic acid hydrazide, demonstrating the versatility of pyrazole chemistry (Bawa et al., 2010).
properties
IUPAC Name |
(4-cyclobutyl-1,4-diazepan-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O/c1-12-15(13(2)18(3)17-12)16(21)20-9-5-8-19(10-11-20)14-6-4-7-14/h14H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHVHSFUZZCTQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCCN(CC2)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-cyclobutyl-1,4-diazepan-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone |
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